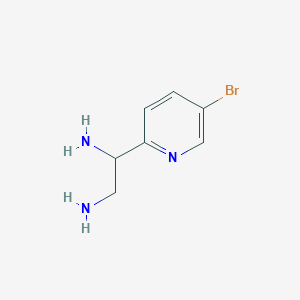
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine typically involves the bromination of 2-pyridyl ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl ethane-1,2-diamine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethane-1,2-diamine moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5-pyridyl)ethane-1,2-diamine
- 1-(2-Fluoro-5-pyridyl)ethane-1,2-diamine
- 1-(2-Methyl-5-pyridyl)ethane-1,2-diamine
Uniqueness
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10BrN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2 |
Clave InChI |
SIRDLECDOLOJBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


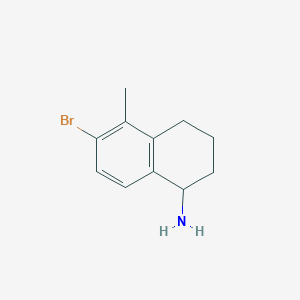
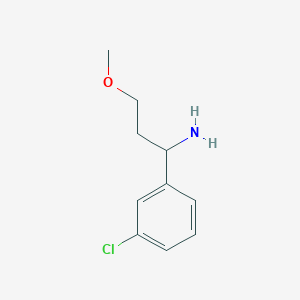
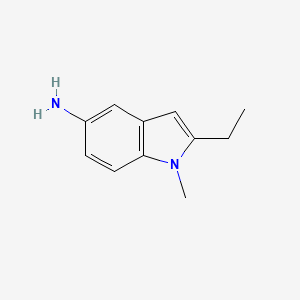
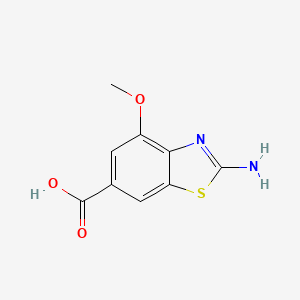
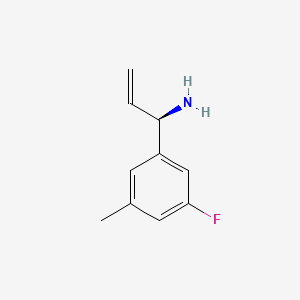
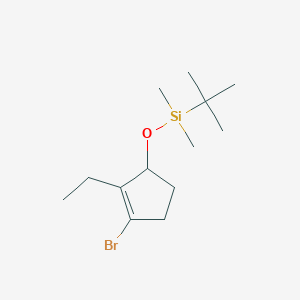

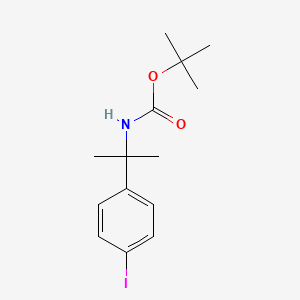
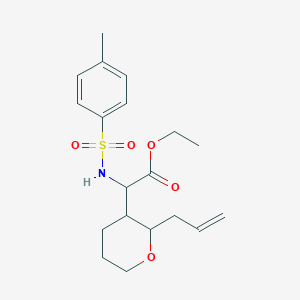
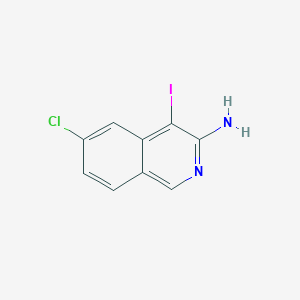

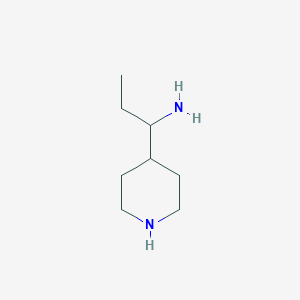

![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
